Fmoc-Arg-OH

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

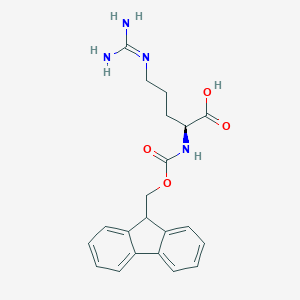

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUCBXGDWWXNY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369198 | |

| Record name | Fmoc-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91000-69-0 | |

| Record name | Fmoc-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Fmoc-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties of Nα-Fmoc-L-arginine (Fmoc-Arg-OH) and its widely used derivative, Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Pbf)-OH). This document details their key characteristics, experimental protocols for their use in solid-phase peptide synthesis (SPPS), and a visual representation of the synthetic workflow.

Core Chemical Properties

This compound is a critical building block in the synthesis of peptides. Due to the reactive nature of the guanidinium group in the arginine side chain, a protecting group is essential during peptide synthesis. The most common protecting group for this purpose is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The following tables summarize the key chemical properties of both the unprotected and Pbf-protected forms of Fmoc-Arginine.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₄N₄O₄[1][2][3][4] |

| Molecular Weight | 396.44 g/mol [1][2][3][4] |

| CAS Number | 91000-69-0[1][2][3] |

| Melting Point | 145-150 °C[2][5] |

| Appearance | White solid[1][3] |

| Solubility | Soluble in DMSO and slightly soluble in water.[1][3][4] |

| Storage | Recommended storage at 2-8°C.[2][5] As a powder, it is stable at -20°C for up to 3 years.[1][6] |

Table 2: Chemical Properties of Fmoc-Arg(Pbf)-OH

| Property | Value |

| Molecular Formula | C₃₄H₄₀N₄O₇S[7] |

| Molecular Weight | 648.8 g/mol [7] |

| CAS Number | 154445-77-9[7] |

| Appearance | Off-white solid[8] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO.[7] |

| Storage | Store at –15 °C to –25 °C in a sealed container, protected from moisture and direct sunlight.[9] |

Stability Profile

The stability of the protecting groups is a cornerstone of successful peptide synthesis. The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, meaning it is stable in acidic conditions but is readily removed by a base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[7] Conversely, the Pbf group is stable under basic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA), which is used in the final step to deprotect the side chain and cleave the peptide from the solid support.[7]

Solutions of Fmoc-Arg(Boc)₂-OH, another protected arginine derivative, have been shown to degrade over time in both DMF and N-butylpyrrolidone (NBP).[10]

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The following protocols outline the standard procedures for the incorporation of Fmoc-Arg(Pbf)-OH into a growing peptide chain during SPPS.

Fmoc Deprotection

This procedure removes the Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

To the peptide-resin in a reaction vessel, add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-5 minutes.

-

Drain the solution from the reaction vessel.

-

Add a fresh portion of the deprotection solution to the resin.

-

Agitate the mixture for an additional 5-10 minutes at room temperature.[1][7]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

-

(Optional) Perform a Kaiser test (ninhydrin test) on a small sample of the resin to confirm the presence of a free primary amine, indicating complete deprotection.[1]

Coupling of Fmoc-Arg(Pbf)-OH

This protocol describes the activation and coupling of Fmoc-Arg(Pbf)-OH to the deprotected N-terminus of the peptide-resin.

Materials:

-

Deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagent (e.g., HCTU, HATU, or DIC)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

Solvent (e.g., DMF or NBP)

Procedure:

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (typically 1.5 to 5 equivalents relative to the resin loading) and an equimolar amount of the coupling reagent in the chosen solvent.

-

Add the base (1-2 equivalents) to the activation mixture.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. In some cases, particularly with the viscous solvent NBP, the reaction can be heated to 45°C to improve coupling efficiency.[10]

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with the solvent (e.g., DMF) to remove excess reagents and byproducts.

-

(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.[11]

Final Cleavage and Pbf Deprotection

This final step cleaves the completed peptide from the solid support and removes the Pbf side-chain protecting group from the arginine residue(s).

Materials:

-

Peptide-resin

-

Cleavage cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive cations generated during deprotection.[12]

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

In a fume hood, add the cleavage cocktail to the dried resin (approximately 1-2 mL per 100 mg of resin).[12]

-

Seal the reaction vessel and agitate it at room temperature for 2-4 hours. The duration may need to be extended for peptides containing multiple Arg(Pbf) residues.[12]

-

Filter the TFA solution containing the cleaved peptide into a cold solution of diethyl ether to precipitate the peptide.[12]

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

Experimental Workflow Visualization

The following diagram illustrates the cyclical process of adding an amino acid, specifically Fmoc-Arg(Pbf)-OH, during solid-phase peptide synthesis.

Caption: Workflow for the incorporation of Fmoc-Arg(Pbf)-OH in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

Fmoc-Arg-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Arginine (Fmoc-Arg-OH) and its protected derivatives, essential reagents in solid-phase peptide synthesis (SPPS). The document details the molecule's structure, molecular weight, and core applications, with a focus on experimental protocols and data presentation for researchers in peptide chemistry and drug development.

Core Properties of Fmoc-Arginine Derivatives

This compound and its side-chain protected analogues are fundamental building blocks for the incorporation of arginine residues into synthetic peptides. The choice of the arginine derivative is critical to prevent side reactions and ensure high purity of the final peptide product. The most commonly utilized derivative is Fmoc-Arg(Pbf)-OH, which offers a good balance of stability and ease of deprotection.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₂₁H₂₄N₄O₄ | 396.44[2][3][4][5] | Unprotected side chain, prone to side reactions. |

| Fmoc-Arg(Pbf)-OH | C₃₄H₄₀N₄O₇S | 648.77 | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino side chain; it is acid-labile and removed during the final cleavage.[6] This is the most widely used derivative due to its stability and compatibility with SPPS.[1] |

| Fmoc-Arg(Pmc)-OH | C₃₅H₄₂N₄O₇S | 662.80 | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group, similar to Pbf but slightly more acid stable. |

| Fmoc-Arg(Mtr)-OH | C₃₁H₃₆N₄O₇S | 608.71 | Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group, which is also acid-labile but less commonly used due to lower stability compared to Pbf and Pmc.[6] |

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of arginine into a peptide sequence is a critical step that can be prone to side reactions, most notably δ-lactam formation, which leads to chain termination and the formation of deletion sequences.[6] The following protocol is an optimized method for the coupling of Fmoc-Arg(Pbf)-OH, designed to minimize side reactions and improve coupling efficiency.

Protocol 1: Optimized Coupling of Fmoc-Arg(Pbf)-OH

This protocol is adapted for manual solid-phase peptide synthesis on a swollen resin.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure (or HOBt)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add the dissolved amino acid and coupling activator to the deprotected resin.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored using a Kaiser test to check for the presence of free primary amines.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Wash the resin with DCM (3-5 times) to prepare for the next cycle or final cleavage.

-

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-bound resin (dried)

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

-

Cleavage:

-

Place the dried resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin from the cleavage mixture.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

-

Dry the crude peptide under vacuum.

-

Logical Workflow and Diagrams

The general workflow for solid-phase peptide synthesis is a cyclical process of deprotection and coupling, followed by a final cleavage and deprotection step.

References

- 1. chempep.com [chempep.com]

- 2. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN109470799B - Fmoc-Arg (Pbf) -OH purity and impurity localization detection method - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

Solubility of Fmoc-Arg-OH in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-L-arginine (Fmoc-Arg-OH) in common organic solvents used in peptide synthesis and related research. Understanding the solubility of this critical building block is paramount for the successful design and execution of synthetic peptide strategies, particularly in solid-phase peptide synthesis (SPPS). Inadequate dissolution can lead to significant challenges, including incomplete reactions, diminished yields, and impurities that complicate downstream purification efforts.

This document offers available quantitative solubility data, a comprehensive experimental protocol for determining solubility, and a logical workflow for the application of this compound in peptide synthesis.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system employed. While it is generally considered soluble in polar aprotic solvents, precise quantitative data in a range of common organic solvents is not extensively published in peer-reviewed literature. The most consistently reported quantitative value is for its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Remarks |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 62.5[1][2] | 157.65[1][2] | Sonication or gentle heating may be required to achieve complete dissolution[1][2]. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data not available | Data not available | This compound is soluble in DMF, as it is commonly used as a solvent for reactions and analytical measurements involving this compound. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Data not available | Data not available | NMP is a common solvent for peptide synthesis and is expected to solubilize this compound. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Data not available | Data not available | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Data not available | Data not available | - |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Data not available | Data not available | - |

It is important to note that the solubility of protected amino acids can be influenced by factors such as temperature, the presence of additives, and the specific grade of the solvent. For applications in solid-phase peptide synthesis, ensuring complete dissolution of the Fmoc-amino acid is crucial for efficient coupling to the resin-bound peptide chain.

Experimental Protocol: Determination of this compound Solubility

The following protocol provides a detailed methodology for determining the solubility of this compound in a specific organic solvent. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge capable of handling solvent-resistant tubes

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 5, 2.5, 1, 0.5, 0.1 mg/mL) by serial dilution with the same solvent.

-

-

Generation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial (e.g., 20-30 mg in 1 mL). The amount should be sufficient to ensure that undissolved solid remains.

-

Equilibrate the mixture at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

-

Quantification by HPLC:

-

Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration. A reverse-phase C18 column is typically suitable, with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) and UV detection at a wavelength corresponding to the absorbance of the Fmoc group (around 265 nm).

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the use of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow of an SPPS coupling cycle using this compound.

References

An In-depth Technical Guide on the Synthesis and Purification of Fmoc-L-Arginine (Fmoc-Arg-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Nα-Fmoc-L-arginine (Fmoc-Arg-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Due to the reactive nature of the guanidinium group in the arginine side chain, direct protection of L-arginine is challenging. Therefore, a multi-step strategy involving protection of the α-amino and guanidino groups is typically employed. The most common derivative utilized in modern peptide synthesis is Fmoc-Arg(Pbf)-OH, where the guanidino group is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This guide will focus on the synthesis and purification of this key derivative.

Synthesis of Fmoc-Arg(Pbf)-OH

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process designed to selectively protect the different functional groups of the L-arginine molecule. The general strategy involves the initial protection of the carboxyl and α-amino groups, followed by the introduction of the bulky Pbf protecting group onto the side-chain guanidinium function. Subsequent deprotection of the α-amino group and saponification of the ester is followed by the final introduction of the Fmoc group.

A common synthetic pathway is outlined below.[1][2]

Experimental Protocol: Synthesis of Fmoc-Arg(Pbf)-OH [1][2][3]

Step 1: Esterification of L-Arginine

-

Suspend L-Arginine hydrochloride (L-Arg·HCl) in anhydrous methanol.

-

Cool the suspension to between -10°C and 0°C.

-

Add thionyl chloride dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 24-72 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the methyl ester, Arg·OMe·2HCl, as an oily intermediate.

Step 2: Introduction of the Boc Protecting Group

-

Dissolve the Arg·OMe·2HCl intermediate in a mixture of water and tetrahydrofuran (THF).

-

Add sodium bicarbonate to the solution.

-

Slowly add Di-tert-butyl dicarbonate ((Boc)₂O) while stirring at room temperature.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Acidify the reaction mixture to a pH of 3-4 and extract with a mixture of petroleum ether and ethyl acetate to remove impurities.

-

Adjust the aqueous phase to a pH of 6-7 and extract the product with ethyl acetate.

-

Wash the organic phase with a saturated brine solution and dry over anhydrous sodium sulfate.

-

Concentrate the solution to yield Boc-Arg-OMe·HCl.

Step 3: Introduction of the Pbf Protecting Group

-

Dissolve Boc-Arg-OMe·HCl in acetone and water.

-

Add potassium carbonate to the solution.

-

Add 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl).

-

Maintain the reaction temperature at 40-45°C and monitor by TLC.

-

Upon completion, process the reaction mixture to isolate Boc-Arg(Pbf)-OMe.

Step 4: Removal of the Boc Group (De-Boc)

-

Dissolve the Boc-Arg(Pbf)-OMe in a solution of 3N HCl in ethyl acetate.

-

Stir the reaction at a temperature of 10-15°C.

-

After completion of the deprotection, add water to wash the product into the aqueous phase.

-

Neutralize the aqueous phase with sodium carbonate to a pH of 7.

Step 5: Saponification

-

To the aqueous solution containing H-Arg(Pbf)-OMe, add 95% ethanol.

-

Adjust the pH to 11-12 with a 10N NaOH solution to initiate saponification.

-

After the reaction is complete, adjust the pH to 7 with 6N HCl.

-

Cool the mixture to -10 to 0°C to induce crystallization of H-Arg(Pbf)-OH.

-

Collect the solid by centrifugation and wash with ethyl acetate. Recrystallize to obtain pure H-Arg(Pbf)-OH.

Step 6: Introduction of the Fmoc Group

-

Dissolve H-Arg(Pbf)-OH in a mixture of water and THF.

-

Adjust the pH to 8.5 with sodium carbonate.

-

Gradually add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) while maintaining the temperature at 15-20°C and a pH of 8-9.

-

Monitor the reaction for 6 hours by TLC.

-

Upon completion, proceed with the purification protocol.

Purification of Fmoc-Arg(Pbf)-OH

Purification is a critical step to ensure the high quality of the final product, which is essential for successful peptide synthesis. The typical purification workflow involves extraction, precipitation, and crystallization.[4] High-performance liquid chromatography (HPLC) can also be utilized for analysis and purification.[4][5]

Experimental Protocol: Purification of Fmoc-Arg(Pbf)-OH [2][3][6]

-

Extraction:

-

Extract the reaction mixture from Step 6 of the synthesis with a 2:1 mixture of petroleum ether and ethyl acetate to remove unreacted Fmoc-OSu and other non-polar impurities.

-

-

Acidification and Precipitation:

-

Acidify the aqueous phase to a pH of 3 with HCl at a temperature of 0-10°C.

-

Stir the mixture for 2 hours to facilitate the precipitation of the product.

-

-

Solvent Extraction:

-

Extract the precipitated Fmoc-Arg(Pbf)-OH into ethyl acetate.

-

-

Washing and Drying:

-

Wash the organic layer with a saturated brine solution until the pH of the aqueous layer reaches 6.

-

Dry the organic phase over anhydrous sodium sulfate for 8 hours.

-

-

Crystallization/Final Product Isolation:

-

Filter off the sodium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain a solid.

-

Dry the product under a vacuum.

-

For further purification, a recrystallization from a suitable solvent such as toluene can be performed.[6] A common procedure involves dissolving the crude product in toluene at 50°C, stirring for an hour, cooling to 30°C, and continuing to stir for 2 hours before filtering and drying.[6]

-

Quantitative Data

The following table summarizes key quantitative data for Fmoc-Arg(Pbf)-OH.

| Parameter | Value | Reference |

| Molecular Formula | C₃₄H₄₀N₄O₇S | [7][] |

| Molecular Weight | 648.77 g/mol | [][9] |

| Appearance | White to off-white solid/powder | [][9] |

| Melting Point | 132-136 °C (decomposes) | [][10] |

| Optical Rotation | [α]²⁰/D -5.5 ± 1.0° (c=1 in DMF) | [9] |

| Purity (HPLC) | ≥98.0% - 99.5% | [3][9] |

| Solubility | Soluble in DMF, sparingly soluble in DMSO and Methanol | [7][] |

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows described above.

Caption: Synthetic pathway for Fmoc-Arg(Pbf)-OH.

Caption: Purification workflow for Fmoc-Arg(Pbf)-OH.

References

- 1. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 2. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound.HCl | 131669-11-9 | Benchchem [benchchem.com]

- 5. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajpamc.com [ajpamc.com]

- 7. chempep.com [chempep.com]

- 9. Fmoc-Pbf-L-精氨酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

A Technical Guide to Fmoc-L-Arginine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-L-Arginine (Fmoc-Arg-OH) and its utilization in solid-phase peptide synthesis (SPPS). The document details commercial suppliers, pricing, and critical experimental protocols for the successful incorporation of arginine residues into synthetic peptides.

Introduction to Fmoc-L-Arginine in Peptide Synthesis

Fmoc-L-Arginine is a fundamental building block in the Fmoc-based solid-phase synthesis of peptides. The unique properties of the arginine side chain, with its highly basic guanidinium group, present distinct challenges and considerations during peptide synthesis. These challenges include potential side reactions and difficulties in coupling and deprotection. This guide will address these issues and provide practical solutions for researchers.

The incorporation of arginine is critical for the synthesis of a vast number of biologically active peptides, including cell-penetrating peptides, antimicrobial peptides, and various therapeutic agents. The guanidinium group is often crucial for biological activity, participating in hydrogen bonding and electrostatic interactions.

Due to the reactivity of the guanidinium side chain, it is typically protected during SPPS. The most commonly employed protecting groups for this compound are sulfonyl-based, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The choice of the protecting group is a critical parameter that influences the efficiency of the synthesis and the purity of the final peptide.[1]

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound and its protected derivatives. The following tables provide a comparative summary of major commercial sources and their list prices. It is important to note that prices are subject to change and may vary based on institutional contracts and bulk purchasing.

Fmoc-L-Arginine (Unprotected)

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Aapptec | AFR101 | - | 25 g | $80.00 |

| 100 g | $240.00 | |||

| CymitQuimica | - | 98% | 1 g | €26.00 |

| 5 g | €28.00 | |||

| 10 g | €34.00 | |||

| 25 g | €57.00 | |||

| 100 g | €141.00 | |||

| 500 g | €563.00 | |||

| MedchemExpress | HY-W010787 | - | 10 mM * 1 mL in DMSO | $27.00 |

| Santa Cruz Biotechnology | sc-300731 | - | - | Contact for price |

| Thermo Scientific Chemicals | AAA1573822 | 95% | 5 g | Contact for price |

Fmoc-L-Arginine(Pbf)-OH

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich (Novabiochem) | 852067 | ≥98% (TLC), ≥99.0% (HPLC) | 5 g | $61.03 |

| 25 g | $239.00 | |||

| 100 g | $638.00 | |||

| 1 kg | $3,360.00 | |||

| Activotec | FLR-01 | - | 25 g | $162.00 |

| 100 g | $480.00 | |||

| 1 kg | $2,640.00 | |||

| APExBIO | A7308 | - | 25 g | $50.00 |

| 100 g | $102.00 | |||

| LifeTein | LTN150618 | 98% | 25 g | $240.00 |

| AdooQ Bioscience | A22747 | >99% HPLC | 10 g | $20.00 |

| 25 g | $40.00 | |||

| 100 g | $140.00 | |||

| Carl ROTH | 8833.1 | ≥85% | 5 g | €52.60 |

| 25 g | €192.45 | |||

| 100 g | €600.95 |

Other Protected Fmoc-L-Arginine Derivatives

| Derivative | Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Fmoc-Arg(Tos)-OH | APExBIO | A7352 | - | 25 g | $50.00 |

| 100 g | $129.00 | ||||

| Fmoc-D-Arg(Tos)-OH | Apollo Scientific | OR963991 | 98% | 1 g | £125.00 |

| 5 g | £380.00 | ||||

| Fmoc-Arg(Mts)-OH | Crysdot | CD21001393 | 95+% | 25 g | $450.00 |

| Fmoc-Arg(Mtr)-OH | Advanced ChemTech | - | - | 5 g | $60.00 |

| 25 g | $240.00 | ||||

| 100 g | $720.00 | ||||

| Fmoc-Arg(Pmc)-OH | MilliporeSigma (Fisher Scientific) | 502301737 | >/=97% by HPLC | 5 g | $150.55 |

Experimental Protocols

The following section outlines a standard protocol for the incorporation of an Fmoc-Arg(Pbf)-OH residue during solid-phase peptide synthesis.

Materials and Reagents

-

Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH)

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

Alternatively, phosphonium/uronium salts like HBTU, TBTU, or HATU

-

-

Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 or TFA/TIS/water 95:2.5:2.5)[2]

-

Cold diethyl ether

Resin Preparation

-

Transfer the desired amount of resin to a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes.[3]

-

If starting with a pre-loaded resin, proceed to Fmoc deprotection.

Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature. A common procedure involves two treatments: one for 5 minutes followed by a second for 15 minutes.[3]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.[3]

Amino Acid Coupling

The coupling of Fmoc-Arg(Pbf)-OH can be challenging due to steric hindrance and the potential for δ-lactam formation, an intramolecular cyclization that renders the amino acid inactive for coupling.[1][4][5]

Standard DIC/HOBt Coupling Protocol:

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and HOBt or OxymaPure (3 equivalents) in DMF.[3]

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[3]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive (indicating free amines), a second coupling may be necessary.[1]

Strategy to Minimize δ-Lactam Formation: [4]

An in situ activation method at an elevated temperature can be employed, particularly when using viscous solvents like N-butylpyrrolidinone (NBP).

-

Swell and deprotect the resin in NBP.

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.75 equivalents) and OxymaPure (1.5 equivalents) in NBP.

-

Add this solution to the resin and allow the temperature to reach 45°C.

-

Add half of the total DIC (0.9 equivalents) and let the reaction proceed for 30 minutes.

-

Add the remaining DIC (0.9 equivalents) and continue the coupling for an additional 1.5-2 hours at 45°C.[1]

Final Cleavage and Deprotection

-

After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[6]

-

Prepare the cleavage cocktail fresh. For peptides containing Arg(Pbf) and Trp, a scavenger-rich cocktail is recommended to prevent side reactions like sulfonation of the tryptophan indole ring.[1] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[6]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[6]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove scavengers.[6]

-

Dry the peptide pellet under vacuum.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key processes in the utilization of this compound in SPPS.

Caption: A typical workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. benchchem.com [benchchem.com]

- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Nα-(9-Fluorenylmethoxycarbonyl)-L-arginine (Fmoc-Arg-OH). The information is compiled to ensure safe laboratory practices for professionals involved in peptide synthesis and other research applications. While generally not classified as a hazardous substance, adherence to good laboratory practice is essential due to the potential for irritation and the lack of comprehensive toxicological data.[1][2]

Chemical and Physical Properties

This compound is a white solid commonly used in solid-phase peptide synthesis.[1][3] Understanding its physical properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 91000-69-0 | [1][4] |

| Molecular Formula | C₂₁H₂₄N₄O₄ | [1][2][5] |

| Molecular Weight | 396.44 g/mol | [1][5][6] |

| Appearance | White solid | [1] |

| Melting Point | 145-150 °C | [3] |

| Solubility | Slightly soluble in water. Soluble in DMSO. | [1][6] |

| Storage Temperature | 2-8°C | [2][4] |

Hazard Identification and Toxicology

While official classifications under GHS (Globally Harmonized System) may vary or be absent, the primary hazards are related to potential irritation.[2] The toxicological properties of this substance have not been fully investigated.[1]

| Hazard | Description | Citations |

| Acute Oral Toxicity | Harmful if swallowed in some classifications. May cause irritation of the digestive tract. | [1][5] |

| Skin Contact | May cause skin irritation. | [1][5] |

| Eye Contact | May cause eye irritation. | [1] |

| Inhalation | May cause respiratory tract irritation. | [1] |

| Chronic Effects | No data available. Not known to aggravate medical conditions with repeated exposure. | [7] |

| Carcinogenic/Mutagenic Effects | No data available. | [7] |

Quantitative Toxicity Data:

| Metric | Value |

| LD50/LC50 | No data available |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.

Engineering Controls

Use with adequate ventilation.[1] Process enclosures or local exhaust ventilation should be used to keep airborne levels below recommended exposure limits, especially if operations generate dust.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

| Protection Type | Specification | Citations |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or EN 166). | [1][2] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure. | [1][2] |

| Respiratory Protection | A dust mask or a respirator program compliant with OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 may be required if dust is generated. | [1][7] |

Hygiene and Handling Practices

-

Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1][7]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Avoid dust formation.[2]

-

Keep away from heat and sources of ignition.[7]

Storage Conditions

-

Store in a tightly closed container.[1]

-

Keep in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][7]

-

Recommended storage temperature is 2-8°C (refrigerator).[1][2][4]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are crucial in the event of an accidental exposure.

| Exposure Route | First-Aid Protocol | Citations |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid. | [1][2] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid if irritation develops. | [1][8] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical aid. | [1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek medical aid. | [1][2] |

Fire and Spill Management

Firefighting Measures

-

Flammability: Not expected to be a significant fire hazard. No flash point data is available.[9]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][9]

-

Hazardous Decomposition Products: During a fire, irritating and toxic gases may be generated, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][7][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][9]

Accidental Release Measures (Spill Cleanup)

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing dust. Wear the appropriate personal protective equipment as outlined in Section 3.2.[2]

-

Cleanup Procedure: For small spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1][2][7] Do not let the product enter drains.[2]

-

Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[7]

Visual Workflow Guides

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Hazard, PPE, and First-Aid Response Workflow.

Caption: Standard Laboratory Workflow for Handling this compound.

Caption: Workflow for Small-Scale Spill Cleanup.

References

- 1. This compound(91000-69-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. This compound | CAS#:91000-69-0 | Chemsrc [chemsrc.com]

- 4. This compound ≥96.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | C21H24N4O4 | CID 2724631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | TargetMol [targetmol.com]

- 7. peptide.com [peptide.com]

- 8. severnbiotech.com [severnbiotech.com]

- 9. peptide.com [peptide.com]

The Linchpin of Function: An In-depth Technical Guide to the Role of Arginine Residues in Peptide Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique physicochemical properties of the arginine residue, dominated by its guanidinium group, position it as a critical determinant of peptide and protein structure and function. This technical guide provides a comprehensive examination of arginine's multifaceted roles, from mediating crucial intermolecular interactions to its involvement in complex signaling pathways. Through a synthesis of current research, this document offers quantitative data on arginine's impact on peptide stability and binding affinity, detailed experimental protocols for its study, and visual representations of key biological processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide and protein science and drug development, facilitating a deeper understanding of how to leverage the properties of this remarkable amino acid.

Introduction: The Unique Standing of Arginine

Among the twenty proteinogenic amino acids, arginine (Arg) stands out due to the distinct characteristics of its side chain. This chain consists of a three-carbon aliphatic chain capped by a guanidinium group.[1] This guanidinium group, with a pKa of approximately 12.5 to 13.8, is positively charged at physiological pH, a charge that is delocalized across its three nitrogen atoms through resonance.[1][2] This delocalization not only ensures a persistent positive charge but also endows the guanidinium group with the ability to act as a versatile hydrogen bond donor, capable of forming multiple, spatially oriented hydrogen bonds.[1][3] These fundamental properties are the basis for arginine's pivotal roles in peptide structure and function.

Physicochemical Properties of the Arginine Side Chain

A thorough understanding of arginine's contribution to peptide science necessitates a detailed look at the properties of its guanidinium group.

| Property | Value/Description | Significance in Peptides |

| pKa | ~12.5 - 13.8 | The guanidinium group remains protonated and positively charged over a wide pH range, ensuring stable electrostatic interactions.[2] |

| Charge | +1 at physiological pH | Facilitates electrostatic interactions with negatively charged molecules such as phosphate groups on nucleic acids and acidic amino acid residues.[4] |

| Hydrogen Bonding | Can donate up to 5 hydrogen bonds | The planar geometry and delocalized charge of the guanidinium group allow for the formation of strong, directional hydrogen bonds and bidentate interactions.[5] |

| Solubility | Hydrophilic | Arginine residues are frequently located on the surface of proteins, where they can interact with the aqueous environment.[1] |

| Molecular Mass | 174.20 g/mol | |

| Structure | 3-carbon aliphatic chain with a terminal guanidinium group | The combination of a flexible aliphatic chain and a rigid, planar guanidinium head allows for diverse interaction geometries.[1] |

The Role of Arginine in Peptide Structure and Stability

Arginine residues are instrumental in defining and stabilizing the three-dimensional structures of peptides and proteins through a variety of non-covalent interactions.

Salt Bridges

Salt bridges are electrostatic interactions that occur between oppositely charged residues, often involving the positively charged guanidinium group of arginine and the carboxylate groups of aspartic or glutamic acid.[6] These interactions can be monodentate or the more stable bidentate, where two hydrogen bonds are formed between the guanidinium group and the carboxylate.[7] The stability of salt bridges is highly dependent on the surrounding microenvironment; they are significantly stronger in non-polar environments, such as the interior of a protein, compared to the solvent-exposed surface.[8]

Quantitative Impact of Arginine-Mediated Salt Bridges on Peptide Stability

| Peptide System | Interaction | Contribution to Stability (kcal/mol) | Reference |

| α-helical peptides | (i, i+4) Glu-…Arg+ | Stabilizing | [9] |

| α-helical peptides | (i, i+3) Glu-…Arg+ | Less stabilizing than (i, i+4) | [9] |

| Model Peptides | Arg-Asp | Varies with force field, can be stabilizing | [10] |

Cation-π Interactions

The positively charged guanidinium group of arginine can engage in favorable non-covalent interactions with the electron-rich π systems of aromatic amino acids like tryptophan, tyrosine, and phenylalanine.[11] These cation-π interactions contribute significantly to protein stability and molecular recognition.[12] The interaction energy is a composite of electrostatic and van der Waals forces. While gas-phase calculations suggest a strong electrostatic component, in the context of a protein's dielectric environment, dispersion forces also play a crucial role.[3]

Energetic Contribution of Cation-π Interactions Involving Arginine

| Interacting Pair | Environment | Interaction Energy (kcal/mol) | Reference |

| Arginine-Tryptophan | β-hairpin peptide | -0.2 to -0.48 | [13] |

| Arginine-Phenylalanine | Coiled-coil peptide | Stabilizing, but hydrophobic packing is a major contributor | [13] |

| Arginine-Arene | Protein environment (calculated) | Stronger than lysine-arene in higher polarity | [3] |

Hydrogen Bonding Networks

Beyond discrete salt bridges, the ability of the guanidinium group to donate multiple hydrogen bonds allows arginine to act as a node in complex hydrogen-bonding networks. These networks, involving other amino acid side chains, the peptide backbone, and solvent molecules, are crucial for maintaining the overall structural integrity of peptides and proteins.[14]

Arginine's Role in Peptide Function and Biological Interactions

The chemical versatility of the arginine side chain makes it a key player in a wide array of biological functions, from mediating protein-protein interactions to enabling the translocation of peptides across cell membranes.

Protein-Protein and Peptide-Receptor Interactions

Arginine residues are frequently found at the interfaces of protein-protein interactions and in the binding sites of peptide hormones and their receptors.[15] Their ability to form specific salt bridges and hydrogen bonds provides both the affinity and specificity required for these interactions. A prominent example is Arginine Vasopressin (AVP), a nonapeptide hormone that regulates water reabsorption and blood pressure by binding to its receptors.[16]

Binding Affinities of Arginine Vasopressin (AVP) and its Analogs

| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |

| Arginine Vasopressin (AVP) | Human V1a | 1.8 ± 0.4 | [11] |

| Arginine Vasopressin (AVP) | Human V2 | ~0.85 | [11] |

| Desmopressin | Human V1a | 62.4 | [11] |

| Desmopressin | Human V2 | 65.9 | [11] |

| Terlipressin | Human V1a | ~1100 | [11] |

| Terlipressin | Human V2 | ~6900 | [11] |

Arginine-Rich Motifs (ARMs) and Nucleic Acid Binding

Arginine-rich motifs are short sequences characterized by a high content of arginine residues that are frequently involved in binding to RNA and DNA.[17] The positively charged guanidinium groups interact favorably with the negatively charged phosphate backbone of nucleic acids, an interaction that has been described as having "covalent-like" stability.[18][19] These interactions are fundamental to processes such as viral replication and the regulation of gene expression.

Thermodynamics of Arginine-Phosphate Interactions

| Interacting Molecules | Method | Key Finding | Reference |

| Arginine-rich peptide and phosphorylated peptide | Mass Spectrometry | Arginine-phosphate bond withstands fragmentation energies similar to covalent bonds. | [18][19] |

| Arginine-rich peptide and phosphorylated peptide | Surface Plasmon Resonance | Extremely low dissociation constant (Kd). | [18][19] |

Cell-Penetrating Peptides (CPPs)

Arginine-rich peptides are a prominent class of cell-penetrating peptides, which are short peptides capable of crossing cellular membranes.[20] The number of arginine residues is a critical determinant of their uptake efficiency, with a threshold of around 7-9 arginines often being required for effective internalization.[21][22] The mechanism of uptake is thought to involve initial electrostatic interactions with negatively charged components of the cell surface, such as proteoglycans, followed by membrane destabilization and entry.[3]

Impact of Arginine Content on Cell-Penetrating Peptide (CPP) Uptake Efficiency

| Peptide | Number of Arginine Residues | Cell Line | Relative Uptake Efficiency | Reference |

| R1-AANCK | 1 | DU145 | Low | [21] |

| R4-AANCK | 4 | DU145 | Moderate | [21] |

| R6-AANCK | 6 | DU145 | High | [21] |

| Tat (48-60) | 8 | Jurkat | 100% (normalized) | [23] |

| FHV (35-49) | 7 | Jurkat | ~120% | [23] |

| Rev (34-50) | 9 | Jurkat | ~140% | [23] |

Antimicrobial Peptides (AMPs)

Many antimicrobial peptides are cationic and contain a significant number of arginine residues.[24] The positive charge of arginine facilitates the initial interaction with the negatively charged bacterial membrane.[25] The guanidinium group's ability to form multiple hydrogen bonds and induce membrane curvature is thought to be crucial for the subsequent disruption of the membrane and cell death.[5]

Effect of Arginine Substitution on the Activity of Antimicrobial Peptides (AMPs)

| Peptide | Substitution | Target Organism | MIC (μg/mL) | Reference |

| WR12 | - | MRSA | 3-7 | [24] |

| WLBU2 | - | MRSA | 3-7 | [24] |

| Anoplin Analog | Lys5 -> Arg5 | MRSA | Lower MIC with Arg | [25] |

| Anoplin Analog | Lys8 -> Arg8 | E. coli | Lower MIC with Arg | [25] |

The Arginine Finger in Enzyme Catalysis

In certain ATPases and GTPases, a strategically positioned arginine residue, known as the "arginine finger," plays a direct role in catalysis.[26] This arginine residue, often contributed from an adjacent protein subunit, extends into the active site and stabilizes the transition state of ATP or GTP hydrolysis, thereby facilitating the cleavage of the phosphate bond.[27] Mutations in the arginine finger can severely impair or abolish enzymatic activity.[27][28]

Consequences of Arginine Finger Mutation on Enzyme Activity

| Enzyme | Mutation | Effect on ATPase/GTPase Activity | Reference |

| DbpA (DEAD-box helicase) | R331A | Abolished helicase activity, drastically reduced k_obs | [27] |

| F1-ATPase | Arg -> Lys | Severe formation of ADP inhibited state | [29] |

| Ras | Arginine finger mutations | Reduction in GTP hydrolysis by 2-5 orders of magnitude | [26] |

| gp16 (bacteriophage phi29 DNA packaging motor) | R146A | Loss of ATPase function and DNA binding | [28] |

Post-Translational Modifications of Arginine

The functional versatility of arginine is further expanded through a variety of post-translational modifications (PTMs), which can modulate protein-protein interactions, signaling, and gene regulation.

Methylation

Protein arginine methyltransferases (PRMTs) catalyze the transfer of methyl groups from S-adenosylmethionine to the nitrogen atoms of the guanidinium group, resulting in monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA).[27] Arginine methylation can either enhance or inhibit protein-protein interactions.[30][31] For example, methylation of arginine residues in RNA-binding proteins can modulate their interaction with RNA and other proteins, thereby influencing mRNA splicing and transport.[32]

Effect of Arginine Methylation on Protein-Protein Interactions

| Protein Interaction | Methylation Status | Effect on Interaction | Reference |

| Npl3 - Air2 | Methylated by Hmt1 | Increased interaction | [30] |

| Npl3 - Ded1 | Methylated by Hmt1 | Increased interaction | [30] |

| Sam68 - SH3 domain | Asymmetrically dimethylated | Blocked interaction | [30] |

| p300 - BRCA1 | Methylated by CARM1 | Stabilized interaction | [33] |

Citrullination (Deimination)

Citrullination is the conversion of arginine to citrulline, a process catalyzed by peptidylarginine deiminases (PADs).[34] This modification results in the loss of the positive charge of the arginine side chain, which can lead to significant changes in protein structure and function.[35] Aberrant citrullination is implicated in the pathogenesis of several autoimmune diseases, such as rheumatoid arthritis.[12]

Other Modifications

Arginine residues can also undergo other modifications, including ADP-ribosylation, phosphorylation, and non-enzymatic glycation.[30] Each of these modifications alters the physicochemical properties of the arginine side chain, thereby expanding the functional repertoire of peptides and proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate a key signaling pathway involving an arginine-containing peptide and a typical experimental workflow for studying arginine's role in peptide-protein interactions.

Arginine Vasopressin (AVP) Signaling Pathway

Caption: Arginine Vasopressin (AVP) signaling through V1 and V2 receptors.

Experimental Workflow: Alanine Scanning Mutagenesis

Caption: Workflow for assessing arginine's role via alanine scanning.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of arginine residues in peptides.

Isothermal Titration Calorimetry (ITC) for Peptide-Protein Interaction

Objective: To determine the thermodynamic parameters (binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n)) of the interaction between an arginine-containing peptide and its protein partner.

Materials:

-

Isothermal titration calorimeter

-

Purified peptide solution (in syringe)

-

Purified protein solution (in sample cell)

-

Dialysis buffer (ensure identical buffer for both peptide and protein)

Protocol:

-

Sample Preparation:

-

Dialyze both the peptide and protein samples extensively against the same buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the peptide and protein solutions using a reliable method (e.g., UV-Vis spectroscopy).

-

Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the reference power and stirring speed.

-

Equilibrate the instrument until a stable baseline is achieved.

-

-

Titration:

-

Load the protein solution into the sample cell and the peptide solution into the injection syringe.

-

Perform an initial small injection (e.g., 0.5-1 μL) to account for dilution effects, followed by a series of larger, spaced injections (e.g., 2-5 μL).

-

Continue the titration until the binding sites are saturated, as indicated by the return of the heat signal to the baseline level of heat of dilution.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the values for Kd, ΔH, and n.

-

Western Blot for Detection of Protein Citrullination

Objective: To detect the presence of citrullinated proteins in a sample, often following a specific treatment or in a disease state.

Materials:

-

SDS-PAGE equipment

-

PVDF membrane

-

Transfer apparatus

-

Anti-citrulline (modified) antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Chemical modification reagents (e.g., diacetyl monoxime, antipyrine)

Protocol:

-

Protein Separation and Transfer:

-

Separate proteins from cell or tissue lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Chemical Modification (if using an anti-modified citrulline antibody):

-

Incubate the membrane with a solution containing diacetyl monoxime and antipyrine under acidic conditions to chemically modify the citrulline residues. This step enhances the specificity of some anti-citrulline antibodies.[32]

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-citrulline antibody, diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

In Vitro Arginine Methylation Assay

Objective: To determine if a peptide or protein is a substrate for a specific protein arginine methyltransferase (PRMT).

Materials:

-

Purified recombinant PRMT enzyme

-

Purified substrate peptide/protein

-

S-adenosyl-L-[methyl-³H]methionine (radioactive methyl donor)

-

Methylation buffer

-

SDS-PAGE equipment

-

Autoradiography film or phosphorimager

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the methylation buffer, the substrate peptide/protein, and the purified PRMT enzyme.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the PRMT enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding SDS-PAGE loading buffer and heating the sample.

-

Separate the reaction products by SDS-PAGE.

-

-

Detection:

-

Transfer the proteins from the gel to a PVDF membrane.

-

Expose the dried membrane to autoradiography film or a phosphorimager screen to detect the radiolabeled (methylated) substrate.

-

Conclusion

The arginine residue, with its unique guanidinium group, is a cornerstone of peptide and protein chemistry. Its ability to engage in a diverse array of strong and specific non-covalent interactions underpins its critical roles in structural stability, molecular recognition, and biological function. From the precise orchestration of hormone-receptor binding to the robust membrane-translocating capabilities of cell-penetrating peptides, the influence of arginine is both profound and widespread. The continued exploration of arginine's properties and the development of sophisticated experimental techniques to probe its function will undoubtedly fuel further innovation in peptide-based therapeutics and diagnostics. This guide serves as a foundational resource to aid in these endeavors, providing both the theoretical framework and practical methodologies necessary for advancing our understanding and application of this vital amino acid.

References

- 1. The color of cation-π interactions: Subtleties of amine-tryptophan interaction energetics allow for radical-like visible absorbance and fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Salt bridge (protein and supramolecular) - Wikipedia [en.wikipedia.org]

- 6. Contribution of arginine-glutamate salt bridges to helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Influence of Glu/Arg, Asp/Arg, and Glu/Lys Salt Bridges on α-Helical Stability and Folding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bakerlab.org [bakerlab.org]

- 11. its.caltech.edu [its.caltech.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cation–π interactions studied in a model coiled-coil peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of the pharmacological profiles of arginine vasopressin and oxytocin analogs at marmoset, macaque, and human vasopressin 1a receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Facile Affinity Maturation of Antibody Variable Domains Using Natural Diversity Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]

- 17. pnas.org [pnas.org]

- 18. Amazing Stability of the Arginine–Phosphate Electrostatic Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Relation Between Thermodynamic and Structural Properties and Cellular Uptake of Peptides Containing Tryptophan and Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. researchgate.net [researchgate.net]

- 24. Rational Design of Engineered Cationic Antimicrobial Peptides Consisting Exclusively of Arginine and Tryptophan, and Their Activity against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Arginine finger - Wikipedia [en.wikipedia.org]

- 27. Mutation of the arginine finger in the active site of Escherichia coli DbpA abolishes ATPase and helicase activity and confers a dominant slow growth phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Identification of Arginine Finger as the Starter of the Biomimetic Motor in Driving Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Interactions Affected by Arginine Methylation in the Yeast Protein–Protein Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Interaction modulation through arrays of clustered methyl-arginine protein modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The Role of Protein Arginine Methylation in mRNP Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Effectors and effects of arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Effects of Arginine Deimination and Citrulline Side-Chain Length on Peptide Secondary Structure Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Chemical Biology of Protein Citrullination by the Protein Arginine Deiminases (PADs) - PMC [pmc.ncbi.nlm.nih.gov]

Overview of different protecting groups for the arginine guanidino group.

An In-Depth Technical Guide to Protecting Groups for the Arginine Guanidino Group

For researchers, scientists, and drug development professionals, the chemical synthesis of peptides containing arginine residues presents a unique set of challenges. The highly basic and nucleophilic nature of the guanidino group on the arginine side chain necessitates the use of protecting groups to prevent unwanted side reactions during peptide synthesis. This technical guide provides a comprehensive overview of the various protecting groups available for the arginine guanidino function, their applications, deprotection strategies, and associated side reactions.

Introduction to Arginine Protection

The guanidino group of arginine has a pKa of approximately 12.5, making it strongly basic and prone to protonation under physiological conditions.[1] In the context of peptide synthesis, this functional group must be masked to prevent side reactions such as acylation and to improve the solubility of the protected amino acid in organic solvents.[1] The choice of an appropriate protecting group is critical and depends on the overall synthetic strategy, particularly whether a Boc/Bzl or Fmoc/tBu approach is employed. An ideal protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not affect other protecting groups or the peptide backbone.

Classification of Arginine Protecting Groups

Protecting groups for the arginine guanidino moiety can be broadly classified based on their chemical structure. The most common classes are sulfonyl-based, nitro-based, and carbamate-based groups.

Caption: Classification of common protecting groups for the arginine guanidino group.

Sulfonyl-Based Protecting Groups

This is the most widely used class of protecting groups for arginine in modern solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. They function by reducing the nucleophilicity of the guanidino group through electron withdrawal.

-

Tosyl (Tos): One of the earliest protecting groups used for arginine, primarily in Boc/Bzl synthesis. It is highly stable and requires strong acid, such as anhydrous hydrogen fluoride (HF), for removal.[1]

-

4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr): More acid-labile than Tos, it can be cleaved with trifluoroacetic acid (TFA), but often requires prolonged reaction times.[2]

-

2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc): More acid-labile than Mtr, making it a more suitable choice for many Fmoc-based syntheses. However, its cleavage can still be slow in peptides with multiple arginine residues.[2]

-

2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): Currently one of the most popular protecting groups for arginine in Fmoc-SPPS. The five-membered ring in Pbf increases its acid lability compared to Pmc, allowing for faster and more efficient deprotection with TFA.[1]

-

1,2-dimethylindole-3-sulfonyl (MIS): A more recently developed protecting group that is even more acid-labile than Pbf, offering a potential advantage in the synthesis of sensitive peptides.[3]

Nitro-Based Protecting Groups

-

Nitro (NO₂): This was one of the first protecting groups used for arginine. The strong electron-withdrawing nature of the nitro group effectively deactivates the guanidino moiety. A significant advantage of the NO₂ group is its ability to prevent δ-lactam formation, a common side reaction with other protecting groups.[1][4] Deprotection is typically achieved through reduction, for example, with tin(II) chloride (SnCl₂), rather than acidolysis, providing an orthogonal deprotection strategy.[1]

Carbamate-Based Protecting Groups

-

tert-Butyloxycarbonyl (Boc): While most commonly used for α-amino group protection, Boc can also be used to protect the guanidino group, often as a bis-Boc derivative. This strategy can be effective but has been shown to be prone to δ-lactam formation.[5]

-

Benzyloxycarbonyl (Cbz): Another classical protecting group for amines, Cbz can also be applied to the arginine side chain.

Quantitative Comparison of Deprotection Conditions

The choice of protecting group is often dictated by its deprotection conditions and efficiency. The following tables summarize the common cleavage cocktails and reported yields for various protecting groups.

Table 1: Deprotection Cocktails and Cleavage Efficiency of Arginine Protecting Groups

| Protecting Group | Synthetic Strategy | Cleavage Reagent/Cocktail | Time | Temperature | Scavengers | Cleavage Efficiency/Yield | Reference(s) |

| Tos | Boc/Bzl | Anhydrous HF | 1 hr | 0°C | Anisole | Good | [1] |

| NO₂ | Boc/Bzl | Anhydrous HF | 1 hr | 0°C | Anisole | Prone to side reactions | [6] |

| NO₂ | Orthogonal | 2 M SnCl₂, 0.04 M phenol, 0.2 M aq. HCl in 2-MeTHF | 1-4 hrs | 55°C | Phenol | Good | [1][4] |

| Mtr | Fmoc/tBu | TFA/Thioanisole | > 4 hrs | Room Temp. | Thioanisole | Can be slow and incomplete | [2] |

| Pmc | Fmoc/tBu | TFA/TIS/H₂O (95:2.5:2.5) | 2-4 hrs | Room Temp. | TIS | Slower than Pbf | [2] |

| Pmc | Fmoc/tBu | TFA | 3 hrs | Room Temp. | Not specified | 46% (for a specific peptide) | [6][7] |

| Pbf | Fmoc/tBu | TFA/TIS/H₂O (95:2.5:2.5) | 1-2 hrs | Room Temp. | TIS | Generally high | |

| Pbf | Fmoc/tBu | TFA | 3 hrs | Room Temp. | Not specified | 69% (for a specific peptide) | [6][7] |

| (Boc)₂ | Fmoc/tBu | TFA/H₂O (95:5) | 1 hr | Room Temp. | H₂O | Good | [1] |

| MIS | Fmoc/tBu | TFA/DCM (1:1) | 30 min | Room Temp. | DCM | Complete cleavage reported | [3] |

Key Side Reactions in Arginine Chemistry

Several side reactions can occur during the synthesis of arginine-containing peptides, impacting the yield and purity of the final product.

δ-Lactam Formation

This is one of the most significant side reactions, occurring during the activation of the carboxyl group of the protected arginine for coupling. The δ-nitrogen of the guanidino group can attack the activated carboxyl, forming a stable six-membered lactam. This renders the amino acid derivative unable to participate in the coupling reaction, leading to deletion sequences. The propensity for δ-lactam formation varies among different protecting groups, with the NO₂ group being particularly effective at preventing it.[4][8]

Caption: Simplified schematic of δ-lactam formation in protected arginine.

Modification of Tryptophan Residues

During the final acidolytic cleavage step, the cationic species generated from the cleavage of sulfonyl-based protecting groups (Pmc, Pbf, etc.) can react with electron-rich amino acid side chains. Tryptophan is particularly susceptible to this modification, leading to alkylated or sulfonated byproducts.[9] This side reaction can be minimized by using a cocktail of "scavengers" in the cleavage solution, such as triisopropylsilane (TIS), water, and thioanisole, which trap the reactive cationic species.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Arg(Pbf)-OH

This protocol outlines a general procedure for the synthesis of Fmoc-Arg(Pbf)-OH, a commonly used building block in Fmoc-SPPS.

-

Esterification of Arginine: L-Arginine hydrochloride is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride) to protect the carboxylic acid as an ester.

-